Oleyl oleamide
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Overview
Description
Oleyl oleamide, also known as cis-9,10-octadecenoamide, is an organic compound derived from the fatty acid oleic acid. It is a colorless, waxy solid that occurs naturally and is often labeled as a fatty acid primary amide. This compound is biosynthesized from N-oleoylglycine and has been detected in human plasma. It is known for its role in inducing sleep and has been considered for treatments related to mood and sleep disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleyl oleamide can be synthesized through the reaction of oleic acid with ammonia or an amine under specific conditions. The process typically involves heating oleic acid with ammonia at high temperatures to form the amide. Another method involves the use of oleoyl chloride, which reacts with ammonia or an amine to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced through the amidation of oleic acid with ammonia or an amine. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to high temperatures and maintaining specific pressure conditions to ensure complete conversion of oleic acid to this compound .
Chemical Reactions Analysis
Types of Reactions: Oleyl oleamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
Oleyl oleamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and stabilizer in the synthesis of nanoparticles.
Biology: Studied for its role in sleep induction and mood regulation.
Medicine: Investigated for potential treatments for sleep disorders and depression.
Industry: Used as a slip agent in polymer processing to reduce friction and improve product quality.
Mechanism of Action
Oleyl oleamide exerts its effects through multiple pathways:
Neurotransmitter Systems: It interacts with neurotransmitter systems to induce sleep.
Cannabinoid Receptors: Acts as an agonist for the cannabinoid receptor CB-1, although its affinity is relatively low.
Enzyme Inhibition: Inhibits fatty acid amide hydrolase (FAAH), leading to increased concentrations of anandamide, which contributes to its effects.
Comparison with Similar Compounds
Erucamide: Another fatty acid amide used as a slip agent in polymer processing.
Oleamide: Similar in structure and function, known for its sleep-inducing properties.
Comparison:
Erucamide vs. Oleyl Oleamide: Both serve as slip agents, but erucamide is more advanced and used in specific applications like injection molding.
Oleamide vs. This compound: Both induce sleep, but oleamide has a higher affinity for cannabinoid receptors and is more potent in its effects.
This compound stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
72901-31-6 |
---|---|
Molecular Formula |
C36H69NO |
Molecular Weight |
531.9 g/mol |
IUPAC Name |
(Z)-N-[(E)-octadec-9-enyl]octadec-9-enamide |
InChI |
InChI=1S/C36H69NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3,(H,37,38)/b19-17+,20-18- |
InChI Key |
GCAONVVVMAVFDE-NADBREJJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC |
72901-31-6 | |
physical_description |
Other Solid |
Origin of Product |
United States |
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